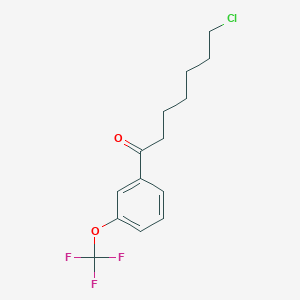

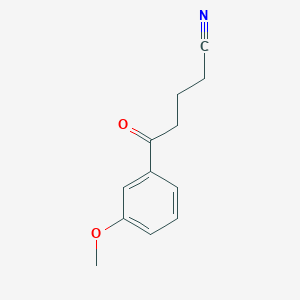

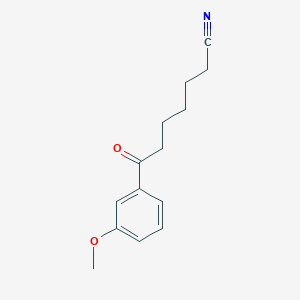

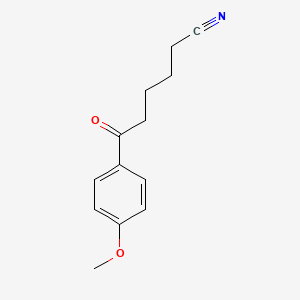

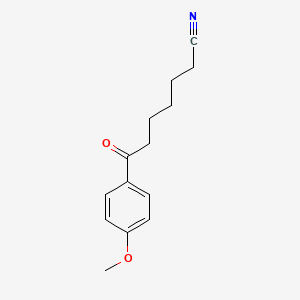

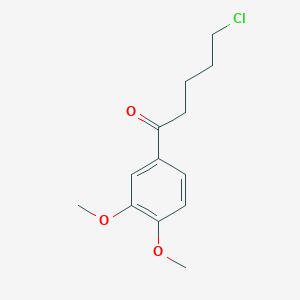

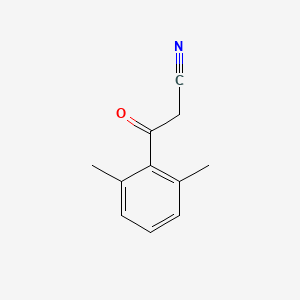

7-(4-Methylphenyl)-7-oxoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “7-(4-Methylphenyl)-7-oxoheptanoic acid” belong to the class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) and are often involved in various biological processes .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel–Crafts acylation, where an aromatic compound (like toluene) reacts with an acyl chloride in the presence of a Lewis acid such as aluminium chloride .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

Reactions involving similar compounds often include electrophilic aromatic substitution and carbon–carbon bond forming chemistries .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined experimentally, and the solubility can be predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Uses

- 7-(4-Methylphenyl)-7-oxoheptanoic acid has been used as an intermediate in various synthesis processes. For instance, methyl 7-oxoheptanoate, a related compound, is utilized for synthesizing key intermediates in the preparation of prostaglandins, indicating the potential use of 7-(4-Methylphenyl)-7-oxoheptanoic acid in similar pathways (Ballini & Petrini, 1984). This is further supported by studies showing the conversion of cycloheptanone to methyl 7-oxoheptanoate for prostaglandin synthesis (Wakharkar, Biswas, Borate, & Ponde, 1994).

Potential Medicinal Applications

- In medicinal research, derivatives of 7-oxoheptanoic acid have been explored for their biological activities. For instance, certain derivatives have shown moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting the potential for anticancer applications (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).

Chemical Synthesis and Characterization

- The chemical synthesis and characterization of 7-(4-Methylphenyl)-7-oxoheptanoic acid and its analogues are integral to understanding their potential applications. Various methods and pathways have been developed for synthesizing related compounds, providing insights into the synthesis of 7-(4-Methylphenyl)-7-oxoheptanoic acid (Ballini, Marcantoni, & Petrini, 1991).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

7-(4-methylphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11-7-9-12(10-8-11)13(15)5-3-2-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKQGVDBXOXCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645288 |

Source

|

| Record name | 7-(4-Methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Methylphenyl)-7-oxoheptanoic acid | |

CAS RN |

35333-09-6 |

Source

|

| Record name | 7-(4-Methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)